Cyclobutyl 2-(2,5-dimethylphenyl)ethyl ketone
Overview
Description
Cyclobutyl 2-(2,5-dimethylphenyl)ethyl ketone is an organic compound with the molecular formula C15H20O It is a ketone derivative characterized by a cyclobutyl group attached to a 2-(2,5-dimethylphenyl)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl 2-(2,5-dimethylphenyl)ethyl ketone typically involves the reaction of cyclobutyl compounds with 2-(2,5-dimethylphenyl)ethyl derivatives under specific conditions. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to optimize reaction efficiency and product consistency. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and the attainment of high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl 2-(2,5-dimethylphenyl)ethyl ketone undergoes several types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like NaBH4 and LiAlH4 are used under anhydrous conditions.
Substitution: Electrophilic substitution reactions often require catalysts such as AlCl3 or FeCl3 and may be conducted in solvents like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Cyclobutyl 2-(2,5-dimethylphenyl)ethyl ketone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclobutyl 2-(2,5-dimethylphenyl)ethyl ketone involves its interaction with molecular targets such as enzymes and receptors. The ketone group can form hydrogen bonds and other interactions with active sites, influencing biochemical pathways and cellular processes. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclobutyl methyl ketone: Similar structure but with a methyl group instead of the 2-(2,5-dimethylphenyl)ethyl moiety.
2-(2,5-Dimethylphenyl)ethyl ketone: Lacks the cyclobutyl group, affecting its reactivity and applications.
Uniqueness
Cyclobutyl 2-(2,5-dimethylphenyl)ethyl ketone is unique due to the presence of both the cyclobutyl and 2-(2,5-dimethylphenyl)ethyl groups, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivities not observed in simpler ketones, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-cyclobutyl-3-(2,5-dimethylphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-11-6-7-12(2)14(10-11)8-9-15(16)13-4-3-5-13/h6-7,10,13H,3-5,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAOKXCSFXLSRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2CCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644766 | |
Record name | 1-Cyclobutyl-3-(2,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-18-2 | |
Record name | 1-Cyclobutyl-3-(2,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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